![molecular formula C8H5ClN2OS B2616034 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide CAS No. 55040-49-8](/img/structure/B2616034.png)

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

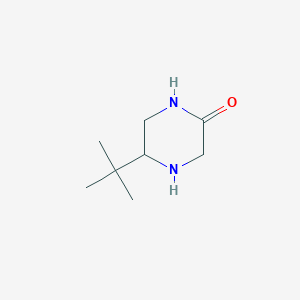

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It has a bicyclic structure with a thieno[3,2-c]pyridine core . The compound has a chlorine atom attached to it .

Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives, including this compound, involves several steps . The process is guided by the availability of synthetic building blocks . The synthesis involves the use of ATP-mimetic kinase inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core and the presence of a chlorine atom . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions are guided by the structure of the compound and its interaction with other molecules .作用機序

Target of Action

The primary target of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is the G protein-coupled receptor kinase 2 (GRK2) according to the research . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation can lead to various diseases.

Mode of Action

This compound: interacts with its target GRK2 by mimicking ATP, the energy currency of the cell . The compound fits into the ATP binding pocket of the kinase, inhibiting its activity . This interaction is facilitated by the compound’s bicyclic heteroaromatic motif, which forms hydrogen bonds with the hinge region of the kinase .

Biochemical Pathways

The inhibition of GRK2 by This compound affects the downstream signaling pathways of GPCRs . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating their signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s lipophilic ligand efficiency and good affinity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular effect of This compound is the inhibition of GRK2 activity, which results in the modulation of GPCR signaling . On a cellular level, this can affect a variety of processes depending on the specific GPCR involved, potentially leading to therapeutic effects in diseases where GPCR signaling is dysregulated .

実験室実験の利点と制限

One advantage of using 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of results.

将来の方向性

There are several future directions for research on 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and receptors. Another area of interest is the evaluation of these compounds in animal models of disease to determine their efficacy and safety. Additionally, the use of this compound as a tool for studying the role of specific enzymes and receptors in disease pathogenesis could lead to the identification of new therapeutic targets.

合成法

The synthesis of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide involves the reaction of 2-aminothiophene with 2-chloronicotinoyl chloride in the presence of a base. The resulting intermediate is then reacted with an acid to form the final product. This method has been optimized to produce high yields of pure compound and has been widely used in research studies.

科学的研究の応用

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide has been extensively studied for its potential in medicinal chemistry. It has been shown to have activity against a variety of enzymes and receptors, including protein kinase B (Akt), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2). These enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By targeting these enzymes, this compound has the potential to be developed into drugs for the treatment of cancer, Alzheimer's disease, and other disorders.

Safety and Hazards

特性

IUPAC Name |

4-chlorothieno[3,2-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSVIWBDZFVRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC=C2C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)

![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)

![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)

![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)

![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)

![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)